molecular formula C16H22O3 B5125493 [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid

[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid

Cat. No. B5125493
M. Wt: 262.34 g/mol
InChI Key: UPNXXGADFIOAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid, also known as DMPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrahydrofuran derivative that has been synthesized through various methods and has been studied for its potential applications in the medical and pharmaceutical industries.

Scientific Research Applications

[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid has been studied for its potential applications in the medical and pharmaceutical industries. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. Additionally, [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid has been shown to have anti-cancer activity, making it a potential candidate for the development of cancer therapeutics. Furthermore, [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid has been studied for its potential applications in the field of drug delivery, as it can be used as a building block for the synthesis of various drug delivery systems.

Mechanism of Action

The mechanism of action of [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. Additionally, [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid has been shown to induce apoptosis in cancer cells, which may be attributed to its ability to inhibit the activity of histone deacetylases (HDACs).
Biochemical and Physiological Effects:
[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce pain sensitivity. Additionally, [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid has been shown to induce apoptosis in cancer cells, which may be attributed to its ability to inhibit HDAC activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid in lab experiments is its ability to exhibit anti-inflammatory and analgesic effects, which can be useful for studying various inflammatory conditions and pain models. Additionally, [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid can be used as a building block for the synthesis of various drug delivery systems, making it a potential candidate for the development of novel drug delivery systems. However, one of the limitations of using [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid. One potential direction is the development of novel drug delivery systems using [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid as a building block. Additionally, further studies are needed to fully understand the mechanism of action of [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid and its potential applications in the treatment of various inflammatory conditions and cancer. Furthermore, the development of more efficient and cost-effective methods of synthesis for [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid may facilitate its use in various scientific research applications.
Conclusion:
In conclusion, [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized through various methods and has been studied for its potential applications in the medical and pharmaceutical industries. [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid exhibits anti-inflammatory and analgesic effects, has anti-cancer activity, and can be used as a building block for the synthesis of various drug delivery systems. However, further studies are needed to fully understand the mechanism of action of [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid and its potential applications in various scientific research fields.

Synthesis Methods

[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid can be synthesized through various methods, including the reaction of 4-methylbenzaldehyde with acetone in the presence of a base, followed by the reaction of the resulting intermediate with ethyl 4-bromobutyrate. This intermediate is then subjected to a series of reactions, including hydrogenation, cyclization, and acidification, to yield [2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid. Other methods of synthesis include the use of palladium-catalyzed reactions and the use of boron trifluoride etherate as a catalyst.

properties

IUPAC Name

2-[2,2-dimethyl-4-(4-methylphenyl)oxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-12-4-6-13(7-5-12)16(10-14(17)18)8-9-19-15(2,3)11-16/h4-7H,8-11H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNXXGADFIOAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCOC(C2)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethyl-4-p-tolyl-tetrahydro-pyran-4-yl)-acetic acid

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